Tricyclo[3.3.1.1(3,7)]decan-1-ol, 4-(cyclohexylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(CYCLOHEXYLAMINO)-1-ADAMANTANOL is an organic compound that belongs to the class of adamantane derivatives It is characterized by the presence of a cyclohexylamino group attached to the adamantane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(CYCLOHEXYLAMINO)-1-ADAMANTANOL typically involves the reaction of adamantanone with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a reducing agent such as sodium borohydride to facilitate the reduction of the intermediate imine formed during the reaction .
Industrial Production Methods
Industrial production of 4-(CYCLOHEXYLAMINO)-1-ADAMANTANOL may involve similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Catalysts and optimized reaction conditions are often employed to enhance the yield and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(CYCLOHEXYLAMINO)-1-ADAMANTANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantanone derivatives, while substitution reactions can produce a variety of substituted adamantane compounds .
Wissenschaftliche Forschungsanwendungen
4-(CYCLOHEXYLAMINO)-1-ADAMANTANOL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(CYCLOHEXYLAMINO)-1-ADAMANTANOL involves its interaction with specific molecular targets. The cyclohexylamino group can interact with biological receptors, leading to various physiological effects. The compound may also influence cellular pathways by modulating enzyme activities and signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylamine: A simpler amine with similar structural features but lacking the adamantane core.
Adamantanone: An adamantane derivative without the cyclohexylamino group.
4-(Cyclohexylamino)butan-1-ol: A compound with a similar amino group but different carbon backbone.
Uniqueness
4-(CYCLOHEXYLAMINO)-1-ADAMANTANOL is unique due to the combination of the adamantane core and the cyclohexylamino group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C16H27NO |
---|---|
Molekulargewicht |
249.39 g/mol |
IUPAC-Name |
4-(cyclohexylamino)adamantan-1-ol |
InChI |
InChI=1S/C16H27NO/c18-16-8-11-6-12(9-16)15(13(7-11)10-16)17-14-4-2-1-3-5-14/h11-15,17-18H,1-10H2 |
InChI-Schlüssel |
ZOYWVRYFHBNIDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC2C3CC4CC2CC(C4)(C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.